2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol
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Overview
Description
2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of phenol, featuring tert-butyl groups and a benzodiazole moiety, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-di-tert-butylphenol and 2-methyl-1H-benzodiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as distillation and high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield phenolic or benzodiazole derivatives with altered functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit lipid peroxidation, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Interaction: The compound’s structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-DI-TERT-BUTYL-4-METHYLPHENOL (BHT): Known for its antioxidant properties and widespread use in food and cosmetic industries.
2,6-DI-TERT-BUTYL-4-HYDROXYTOLUENE: Another antioxidant with applications in polymer stabilization and food preservation.
Uniqueness
2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL is unique due to its combination of tert-butyl groups and a benzodiazole moiety, which confer enhanced stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H28N2O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-methylbenzimidazol-1-yl)phenol |
InChI |
InChI=1S/C22H28N2O/c1-14-23-18-10-8-9-11-19(18)24(14)15-12-16(21(2,3)4)20(25)17(13-15)22(5,6)7/h8-13,25H,1-7H3 |
InChI Key |
WLZCZGWURBEMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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